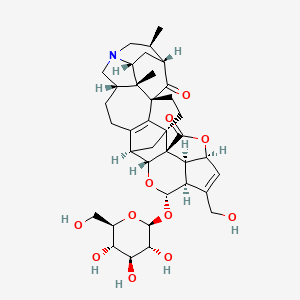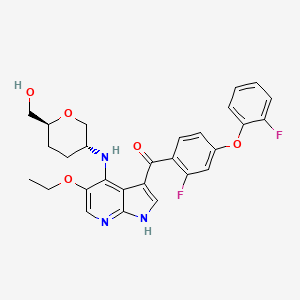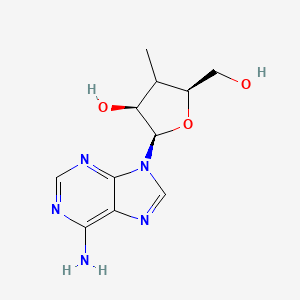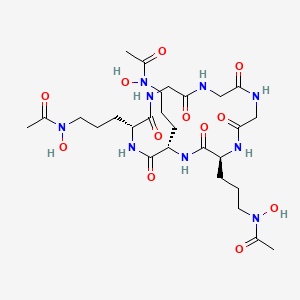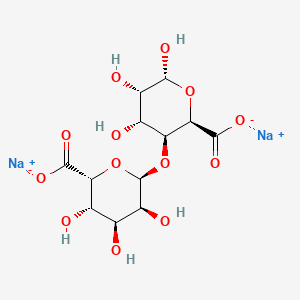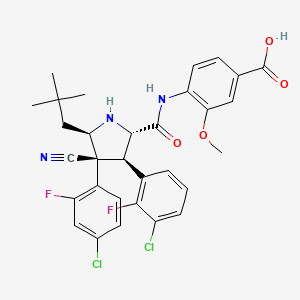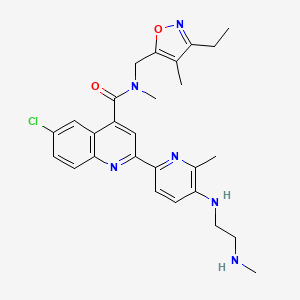
Anticancer agent 113
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 113 is a novel compound that has shown promising results in the treatment of various types of cancer It is designed to target specific pathways involved in cancer cell proliferation and survival, making it a potential candidate for cancer therapy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 113 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents, and implementing purification techniques such as crystallization and chromatography. The industrial process also includes stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 113 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can further react with cellular components.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its activity and stability.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s efficacy and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their anticancer activity to identify the most effective compounds.
Aplicaciones Científicas De Investigación
Anticancer agent 113 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the mechanisms of chemical reactions and the effects of different functional groups on biological activity.
Biology: Researchers use this compound to investigate the cellular pathways involved in cancer cell proliferation and apoptosis.
Medicine: The compound is being tested in preclinical and clinical trials for its potential to treat various types of cancer, including breast, lung, and colon cancer.
Industry: this compound is being explored for its potential use in the development of new anticancer drugs and therapeutic strategies.
Mecanismo De Acción
The mechanism of action of Anticancer agent 113 involves targeting specific molecular pathways that are critical for cancer cell survival. The compound binds to key proteins involved in cell cycle regulation, apoptosis, and DNA repair, disrupting their function and leading to cancer cell death. The molecular targets of this compound include kinases, transcription factors, and other regulatory proteins that are often overexpressed or mutated in cancer cells.
Comparación Con Compuestos Similares
Anticancer agent 113 is unique compared to other similar compounds due to its specific mechanism of action and high selectivity for cancer cells. Similar compounds include:
Vismodegib: A small molecule that inhibits the Hedgehog signaling pathway.
Sonidegib: Another Hedgehog pathway inhibitor with similar applications.
Glasdegib: A compound that targets the same pathway but with different pharmacokinetic properties.
Compared to these compounds, this compound offers a distinct advantage in terms of its ability to target multiple pathways simultaneously, potentially leading to more effective cancer treatment.
Propiedades
Fórmula molecular |
C27H31ClN6O2 |
|---|---|
Peso molecular |
507.0 g/mol |
Nombre IUPAC |
6-chloro-N-[(3-ethyl-4-methyl-1,2-oxazol-5-yl)methyl]-N-methyl-2-[6-methyl-5-[2-(methylamino)ethylamino]pyridin-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H31ClN6O2/c1-6-21-16(2)26(36-33-21)15-34(5)27(35)20-14-25(32-23-8-7-18(28)13-19(20)23)24-10-9-22(17(3)31-24)30-12-11-29-4/h7-10,13-14,29-30H,6,11-12,15H2,1-5H3 |
Clave InChI |
HXANWIWUKCWXRL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=C1C)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=NC(=C(C=C4)NCCNC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
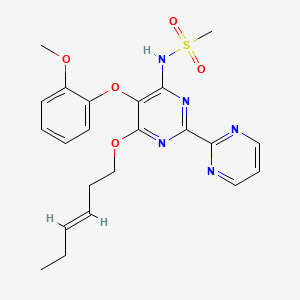
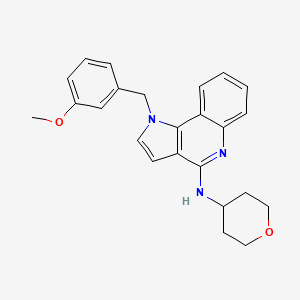
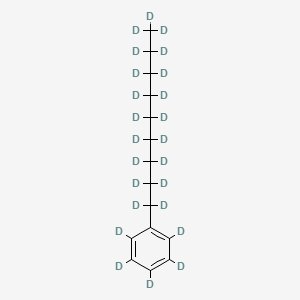
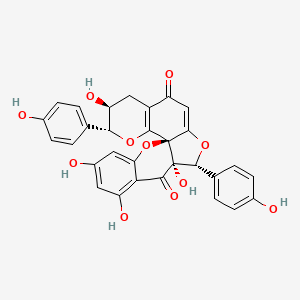
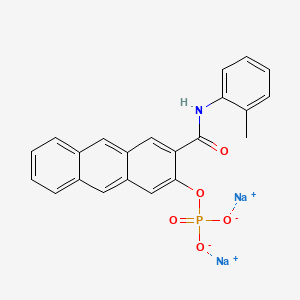
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)
